2-Hydroxycyclohexanecarboxylic acid chemical structure and properties
2-Hydroxycyclohexanecarboxylic acid chemical structure and properties
Structure, Properties, and Synthetic Applications
Executive Summary
2-Hydroxycyclohexanecarboxylic acid (CAS: 609-69-8 for mixture) is a cyclic
This guide provides a comprehensive technical analysis of the molecule's stereochemistry, synthetic routes, and reactivity, specifically focusing on its behavior in dehydration and oligomerization reactions.
Chemical Identity & Physical Properties[1][2][3][4][5]
The compound exists typically as a crystalline solid. The proximity of the hydroxyl and carboxyl groups allows for strong hydrogen bonding, particularly in the cis isomer.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | 2-Hydroxycyclohexane-1-carboxylic acid | |
| Molecular Formula | ||
| Molecular Weight | 144.17 g/mol | |
| CAS Number | 609-69-8 (racemic mix) | trans-isomer: 1654-66-6 |
| Melting Point | 69–71 °C (mixture) | Pure isomers may vary; trans derivatives often melt higher. |
| pKa | ~4.95 (Predicted) | Comparable to acetic acid; influenced by -OH inductive effect. |
| Solubility | Soluble in alcohols, polar ethers; mod. water solubility. | |
| Appearance | White to off-white crystalline powder | Hygroscopic tendency. |
Stereochemical Dynamics
The reactivity of 2-hydroxycyclohexanecarboxylic acid is governed by its conformational analysis. The cyclohexane ring adopts a chair conformation, leading to two distinct diastereomers.
Cis-Isomer (Axial/Equatorial)
In the cis configuration, the substituents are on the same side of the ring plane. To minimize 1,3-diaxial interactions, the molecule typically adopts a conformation where one group is axial and the other is equatorial.
-
Conformation: Axial-OH / Equatorial-COOH (or vice versa).
-
Interaction: The cis arrangement brings the -OH and -COOH groups into close proximity, facilitating intramolecular hydrogen bonding . This stabilizes the molecule but also makes it prone to specific cyclization reactions (e.g., lactide formation).
Trans-Isomer (Diequatorial)
In the trans configuration, the substituents are on opposite sides.
-
Conformation: Diequatorial (e,e) is the thermodynamically preferred conformer over diaxial (a,a).
-
Interaction: The diequatorial arrangement spaces the functional groups further apart, reducing intramolecular H-bonding capability compared to the cis isomer. This isomer is generally more stable to thermal dehydration than the cis form but reacts slower in cyclization pathways.
Figure 1: Stereochemical relationships highlighting the stability and interaction differences between cis and trans isomers.
Synthetic Pathways[6][7]
Synthesis is typically achieved through reduction of oxidized precursors or hydrogenation of aromatic analogues.
Route A: Hydrogenation of Salicylic Acid (Industrial)
This is the most direct route to the cyclohexane scaffold.
-
Substrate: Salicylic acid (2-hydroxybenzoic acid).
-
Catalyst: Rhodium on Carbon (Rh/C) or Ruthenium (Ru/C).
-
Conditions: High pressure
(50–100 bar), 50–80 °C. -
Stereoselectivity: Rhodium catalysts often favor the cis-isomer due to syn-addition of hydrogen across the aromatic face.
Route B: Reduction of 2-Oxocyclohexanecarboxylic Acid
A common laboratory method starting from the
-
Reagent: Sodium Borohydride (
). -
Mechanism: Hydride attack on the ketone carbonyl.
-
Outcome: Produces a mixture of cis and trans isomers, often requiring chromatographic separation or fractional crystallization.
Figure 2: Primary synthetic pathways yielding the target hydroxy acid.
Reactivity Profile
The 1,2-functionalization pattern dictates the molecule's reactivity, particularly under thermal or acidic stress.
Dehydration (Elimination)
Under acidic conditions (e.g.,
-
Mechanism: Protonation of the hydroxyl group followed by E1 or E2 elimination.
-
Regioselectivity: The major product is 1-cyclohexenecarboxylic acid .
-
Reasoning: The double bond forms in conjugation with the carbonyl group (
-unsaturated acid), which is thermodynamically more stable than the deconjugated 2-cyclohexenecarboxylic acid.
-
Oligomerization vs. Lactonization
Unlike 4-hydroxy acids which form stable 5-membered lactones (
- -Lactone Formation: Formation of a 4-membered ring fused to a 6-membered ring is highly strained and generally does not occur under standard conditions.
-
Lactide Formation: The preferred pathway is intermolecular esterification between two molecules, forming a lactide (a 6-membered cyclic diester).[1] This is characteristic of
-hydroxy acids.[2]-
Reaction:
-
Figure 3: Divergent reactivity pathways: Elimination vs. Dimerization.
Experimental Protocol: Isolation of Cis-Isomer
Objective: Synthesis via catalytic hydrogenation of salicylic acid.
-
Preparation: Dissolve salicylic acid (0.1 mol) in acetic acid (50 mL).
-
Catalyst Loading: Add 5% Rh/C (5 wt% relative to substrate) to a high-pressure autoclave.
-
Hydrogenation: Pressurize with
to 60 bar. Heat to 70 °C with vigorous stirring for 6 hours. -
Work-up:
-
Cool the reactor and vent
. -
Filter the catalyst through a Celite pad.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
-
Purification: Recrystallize from ethyl acetate/hexane to isolate the cis-isomer (major product).
-
Characterization (NMR):
-
Dissolve in
. -
1H NMR: Look for the methine proton (CH-OH) at
3.8–4.2 ppm (multiplet). The width of this peak can distinguish isomers (narrower for equatorial H in trans-diaxial conformer, wider for axial H in cis).
-
References
-
Guidechem. (2025). 2-Hydroxycyclohexanecarboxylic acid Properties and Applications. Link
-
National Institute of Standards and Technology (NIST). (2024). Cyclohexanecarboxylic acid, 2-hydroxy-, methyl ester IR Spectrum. Link
-
ChemicalBook. (2025). 2-Hydroxycyclohexanecarboxylic acid MSDS and Synthesis. Link
-
PubChem. (2025).[3] 2-Hydroxycyclohexanecarboxylic acid Compound Summary. Link
-
ScienceDirect. (2001). Stereoselective synthesis of 2-hydroxycyclohexanecarboxylic acid derivatives. Link
